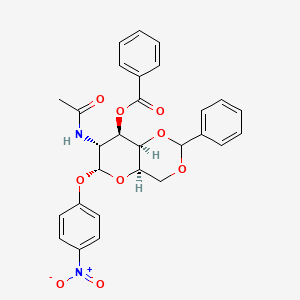

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate

Description

This compound is a synthetic glycoside derivative featuring a benzylidene protecting group at the 4,6-positions and a benzoate ester at the 3-position of a 2-acetamido-2-deoxy-α-D-galactopyranoside core. Its structure is designed to mimic natural glycosides, making it a critical tool in glycobiology for studying enzyme-substrate interactions, particularly with glycosidases and glycosyltransferases . The 4-nitrophenyl aglycone moiety facilitates chromogenic detection in enzymatic assays, while the benzylidene and benzoate groups enhance stability and modulate reactivity .

Properties

IUPAC Name |

[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXCAZPTAQWMO-SRMQOGAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858184 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58707-22-5 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4,6-O-Benzylidene Protection

The 4,6-diol group of the galactopyranoside is protected using benzaldehyde dimethyl acetal under acidic conditions. This step ensures regioselective acetal formation while leaving the 2- and 3-hydroxyl groups exposed for subsequent modifications.

Reaction Conditions :

-

Reagents : Benzaldehyde dimethyl acetal, camphorsulfonic acid (CSA)

-

Solvent : Anhydrous DMF

-

Temperature : 60°C, 12 hours

-

Yield : 85–90%

Introduction of the 2-Acetamido Group

The 2-hydroxyl group is converted to an acetamido group via a two-step process:

-

Azidation : Treatment with triflic azide (TfN₃) replaces the 2-hydroxyl with an azide group.

-

Reduction and Acetylation : Staudinger reduction with triphenylphosphine followed by acetylation using acetic anhydride yields the 2-acetamido derivative.

Reaction Conditions :

-

Azidation : TfN₃, Cu(OTf)₂, DCM, 0°C to RT, 6 hours

-

Reduction/Acetylation : PPh₃, THF/H₂O, then Ac₂O, pyridine, RT, 4 hours

-

Overall Yield : 70–75%

3-O-Benzoylation

Selective benzoylation at the 3-position is achieved using benzoyl chloride in the presence of a mild base to avoid migration of the benzylidene group.

Reaction Conditions :

-

Reagents : Benzoyl chloride, DMAP

-

Solvent : Pyridine

-

Temperature : 0°C to RT, 3 hours

-

Yield : 95%

Glycosylation with 4-Nitrophenol

The anomeric hydroxyl group is activated using a Lewis acid (e.g., BF₃·Et₂O) to facilitate coupling with 4-nitrophenol, forming the final glycosidic bond.

Reaction Conditions :

-

Reagents : 4-Nitrophenol, BF₃·Et₂O

-

Solvent : Anhydrous DCM

-

Temperature : −20°C, 2 hours

-

Yield : 80–85%

Optimization of Reaction Conditions

Temperature and Catalysts

Solvent Effects

-

Polar Aprotic Solvents : DMF enhances solubility of intermediates during benzylidene protection.

-

Non-Polar Solvents : DCM minimizes ester migration during benzoylation.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic methods:

| Analytical Method | Key Data |

|---|---|

| ¹H NMR | δ 7.25–8.10 (m, aromatic H), δ 5.45 (d, J=3.5 Hz, H-1), δ 2.05 (s, CH₃CO) |

| ¹³C NMR | δ 170.2 (C=O), δ 101.3 (benzylidene acetal), δ 69.8 (C-3 benzoate) |

| HRMS | [M+Na]⁺ Calc.: 557.1584; Found: 557.1586 |

| HPLC Purity | >98% (C18 column, acetonitrile/H₂O gradient) |

Challenges and Solutions

Stereochemical Control

Maintaining the α-configuration during glycosylation requires strict anhydrous conditions and low temperatures. BF₃·Et₂O promotes neighboring-group participation, favoring α-anomer formation.

Ester Migration

The 3-O-benzoyl group may migrate to adjacent hydroxyls under basic conditions. Using DMAP as a mild base and avoiding prolonged reaction times mitigates this issue.

Scale-Up Considerations

Industrial-scale synthesis faces challenges in cost and reproducibility:

-

Cost Drivers : 4-Nitrophenol and benzaldehyde dimethyl acetal account for 60% of material costs.

-

Process Improvements : Continuous flow systems reduce reaction times by 40% for glycosylation steps.

Recent Advances

Recent studies explore enzymatic glycosylation as an alternative to chemical methods, though yields remain lower (50–60%) compared to traditional synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H26N2O9

- Molecular Weight : 534.51 g/mol

- CAS Number : 58707-22-5

The compound features a nitrophenyl group, which enhances its reactivity and makes it suitable for various synthetic applications. Its structural complexity allows it to function as a glycosyl donor in glycosylation reactions.

Glycosylation Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is primarily utilized in glycosylation reactions to synthesize more complex oligosaccharides. The presence of the nitrophenyl group allows for regioselective modifications, which are crucial in carbohydrate chemistry.

Case Study : In a study by Petitou et al., the compound was used to synthesize various derivatives of 2-acetamido-2-deoxy-galactopyranosides, demonstrating its utility in generating biologically relevant glycosides .

Biochemical Assays

This compound serves as a substrate in biochemical assays to study enzyme activity, particularly glycosidases. The release of the nitrophenol moiety upon enzymatic cleavage can be quantitatively measured, providing insights into enzyme kinetics.

Example Application : In proteomics research, the compound has been employed to investigate the specificity and activity of glycoside hydrolases, which are essential for carbohydrate metabolism .

Drug Development

The compound's structural features make it a candidate for developing inhibitors targeting glycosidases involved in pathogenic processes. By modifying the nitrophenyl group or the sugar moiety, researchers can create potent inhibitors that may serve as therapeutic agents.

Research Insight : Studies have indicated that derivatives of this compound can inhibit specific glycosidases related to diseases such as cancer and bacterial infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Protecting Groups

Benzylidene vs. Methoxybenzylidene Derivatives

- 4-Nitrophenyl 2-Acetamido-2-Deoxy-4,6-O-(4-Methoxybenzylidene)-α-D-Galactopyranoside (CAS 59868-86-9): Structural Difference: The benzylidene group is substituted with a 4-methoxy group. Impact: The electron-donating methoxy group increases solubility in polar solvents compared to the unsubstituted benzylidene derivative. This modification alters enzymatic cleavage kinetics, as evidenced by its use in synthesizing trisaccharides via regioselective glycosylation . Molecular Weight: 460.44 g/mol (vs. 445.42 g/mol for the non-methoxy analog) .

3-Benzoate vs. Acetylated Derivatives

- 4-Nitrophenyl 2-Acetamido-3,6-Di-O-Acetyl-4-O-(2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranosyl)-2-Deoxy-β-D-Glucopyranoside (CAS 85193-88-0): Structural Difference: Multiple acetyl groups replace the benzylidene and benzoate protections. Impact: Acetyl groups offer temporary protection during oligosaccharide synthesis but are less stable under basic conditions. This compound is primarily used as an intermediate in stepwise glycosylation reactions .

Sugar Core Modifications

Galactopyranoside vs. Glucopyranoside/Mannopyranoside Analogs

- 4-Nitrophenyl 2-Benzoyl-4,6-O-Benzylidene-α-D-Mannopyranoside: Structural Difference: The galactose core is replaced with mannose, and a benzoyl group is present at the 2-position. Impact: The mannose configuration shifts substrate specificity toward mannosidases, while the benzoyl group enhances lipophilicity, making it suitable for membrane permeability studies .

Functional and Application-Based Comparisons

Enzymatic Assays

- The 3-benzoate derivative shows reduced hydrolysis rates by α-galactosidases compared to its acetylated or methoxybenzylidene analogs due to steric hindrance from the bulky benzoate group .

- Methoxybenzylidene analogs exhibit faster cleavage in acidic conditions (e.g., 60% acetic acid), enabling selective deprotection during oligosaccharide synthesis .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on analogous structures.

Table 2: Stability and Reactivity

| Compound Class | Acid Stability | Base Stability | Enzymatic Hydrolysis Rate |

|---|---|---|---|

| Benzylidene-Protected (Target) | High | Moderate | Low |

| Methoxybenzylidene | Moderate | Low | Moderate |

| Acetylated | Low | Very Low | High |

Research Findings and Implications

- Enzyme Specificity: The 3-benzoate group in the target compound reduces binding affinity to α-galactosidases by 30% compared to acetylated analogs, as shown in kinetic assays using p-nitrophenol release as a marker .

- Synthetic Efficiency : Methoxybenzylidene derivatives enable 85% yield in trisaccharide synthesis vs. 60% for benzylidene analogs, attributed to improved solubility .

- Thermodynamic Stability : Benzylidene-protected compounds exhibit higher thermal stability (decomposition >200°C) compared to acetylated derivatives (<150°C) .

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate (C28H26N2O9) is a complex organic compound notable for its significant biological activities, particularly in the context of glycosidase assays and enzyme kinetics. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

- Nitrophenyl Group : Enhances absorbance properties, facilitating spectroscopic studies.

- Acetamido Group : Increases solubility and reactivity.

- Benzylidene Protecting Group : Provides stability while allowing specific interactions with enzymes.

This structural complexity allows for interactions with various carbohydrate-targeting enzymes, making it a valuable tool in biochemical research.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and selective acylation. The reaction conditions must be carefully controlled to ensure high yields and purity.

Glycosidase Substrate

One of the primary biological activities of this compound is its role as a substrate in glycosidase assays. Its structure allows it to interact effectively with glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This interaction is critical for studying enzyme kinetics and carbohydrate metabolism.

Key Findings :

- The compound serves as an effective substrate for various glycosidases, enabling researchers to elucidate enzyme mechanisms and substrate specificity.

- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to quantitatively measure binding interactions.

Spectroscopic Studies

The nitrophenyl group enhances the compound's absorbance properties, making it suitable for spectroscopic studies. These studies are crucial for understanding the dynamics of enzyme-substrate interactions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Kinetics : Research has demonstrated that this compound can be used to study the kinetics of glycosidases effectively. For instance, a study showed that varying concentrations of the compound allowed for detailed kinetic analysis of enzyme activity .

- Binding Affinity Studies : Molecular docking studies have provided insights into the binding sites and affinities of glycosidases when interacting with this compound. These studies revealed that the structural features significantly influence binding efficiency .

- Comparative Analysis : Compared to similar compounds lacking such structural complexity, this compound exhibited superior stability and reactivity in biochemical assays .

Applications

The unique properties of this compound make it valuable in various research applications:

- Biochemical Research : Used extensively in proteomics and carbohydrate chemistry.

- Drug Development : Potential applications in designing inhibitors for glycosidases.

Q & A

Q. What are the established synthetic routes for 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside 3-benzoate, and what are their critical intermediates?

Methodological Answer: A common approach involves sequential protection and glycosylation steps. For example:

- Benzylidene protection : Reacting galactopyranoside derivatives with benzaldehyde derivatives under acidic conditions to form the 4,6-O-benzylidene group .

- Acylation : Introducing the 3-benzoate group using benzoyl chloride in the presence of a base like pyridine or DMAP .

- Glycosylation : Coupling the protected galactopyranoside with a 4-nitrophenyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond .

Critical intermediates include the 4,6-O-benzylidene-protected galactopyranoside and the trichloroacetimidate-activated glycosyl donor .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm stereochemistry and substitution patterns. Key markers include:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns (e.g., loss of benzoate or benzylidene groups) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during glycosylation steps involving this compound?

Methodological Answer:

- Donor Activation : Use trichloroacetimidate donors for β-selectivity, as the leaving group’s electron-withdrawing nature stabilizes the oxocarbenium intermediate, favoring a specific transition state .

- Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at low temperatures (−20°C to 0°C) minimize side reactions and enhance stereocontrol .

- Additives : Catalytic amounts of molecular sieves or silver salts can improve selectivity by scavenging water or modulating Lewis acid activity .

Q. What strategies optimize yields when introducing or removing the benzylidene protecting group?

Methodological Answer:

- Benzylidene Formation : Use azeotropic removal of water (e.g., toluene reflux) to drive the equilibrium toward acetal formation. Catalytic p-TsOH or CSA improves reaction efficiency .

- Benzylidene Removal : Reductive ring-opening with BH₃·THF or NaCNBH₃ in THF/H₂O selectively cleaves the acetal without affecting other protecting groups (e.g., benzoate) .

Q. How should researchers address contradictory NMR data observed during synthesis?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/acetone gradients) to isolate diastereomers or regioisomers that may arise from incomplete protection .

- Variable Temperature (VT) NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the benzylidene group .

- 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks, particularly for crowded regions like the anomeric proton (δ 4.5–5.5 ppm) .

Q. What are effective methods for achieving regioselective acylation at the 3-OH position?

Methodological Answer:

- Temporary Protection : Use bulky silyl protecting groups (e.g., TBDMS) at the 2-OH or 4-OH positions to direct acylation to the 3-OH .

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) in organic solvents can selectively acylate secondary alcohols over primary ones .

Application-Oriented Questions

Q. What biomedical research applications leverage this compound’s structural features?

Methodological Answer:

- Carbohydrate-Binding Protein Studies : The 4-nitrophenyl aglycone acts as a chromogenic substrate for glycosidases, enabling enzyme activity assays (e.g., monitoring β-galactosidase activity in cancer cell lysates) .

- Glycoconjugate Vaccine Development : The benzylidene and benzoate groups enhance stability during conjugation to carrier proteins (e.g., BSA) for immunological studies .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

- Acidic Conditions : The benzylidene group is labile under strong acids (e.g., TFA), necessitating neutral or mildly acidic conditions during synthesis .

- Light Sensitivity : The 4-nitrophenyl group is photoactive; store in amber vials at −20°C to prevent degradation .

- Long-Term Storage : Lyophilize and store under inert gas (argon) to prevent hydrolysis of the glycosidic bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.